3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea
Description
Properties
IUPAC Name |
1-amino-3-[2-(2,4-dichlorophenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3S/c10-7-2-1-6(8(11)5-7)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAAHIWQSPISAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ammonium Thiocyanate Method
The most widely reported approach involves the direct condensation of 2-(2,4-dichlorophenyl)ethylamine with ammonium thiocyanate (NH$$4$$SCN) under acidic conditions. In a typical protocol, equimolar quantities of the amine and NH$$4$$SCN are refluxed in ethanol with concentrated hydrochloric acid (HCl) for 6–8 hours. The reaction proceeds via initial protonation of the amine, followed by nucleophilic attack on the thiocyanate ion:
$$
\text{RNH}2 + \text{NH}4\text{SCN} \xrightarrow{\text{HCl}} \text{RNH-CS-NH}2 + \text{NH}3 + \text{H}_2\text{O}
$$
Key parameters:
Dithiocarbamate Intermediate Method
An alternative two-step procedure utilizes carbon disulfide (CS$$_2$$) to form a sodium dithiocarbamate intermediate, which is subsequently aminated:
Step 1 :
$$
\text{RNH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{RNH-CS-S}^-\text{Na}^+ + \text{H}_2\text{O}
$$
Step 2 :
$$
\text{RNH-CS-S}^-\text{Na}^+ + \text{NH}4\text{Cl} \rightarrow \text{RNH-CS-NH}2 + \text{NaCl} + \text{S}
$$
This aqueous-phase method offers environmental advantages, achieving 65–70% yields at ambient temperature within 4 hours.
Isothiocyanate Route
For high-purity requirements, the isothiocyanate pathway employs thiophosgene (Cl$$_2$$C=S) to generate a reactive intermediate:
Step 1 : Isothiocyanate formation
$$
\text{RNH}2 + \text{Cl}2\text{C=S} \rightarrow \text{RN=C=S} + 2\text{HCl}
$$
Step 2 : Amination
$$
\text{RN=C=S} + \text{NH}3 \rightarrow \text{RNH-CS-NH}2
$$
Despite yielding >85% product, this method requires strict safety protocols due to thiophosgene’s toxicity.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Comparative studies reveal ethanol as the optimal solvent for the ammonium thiocyanate method, with reaction yields dropping to 52% in acetonitrile and 48% in THF under identical conditions. Temperature profoundly impacts reaction kinetics:
| Method | Optimal Temp (°C) | Yield Increase (%) |
|---|---|---|
| Ammonium thiocyanate | 75 | 72 → 79* |
| Dithiocarbamate | 25 | 65 → 68* |
| Isothiocyanate | 0–5 | 85 → 89* |
*With 10 mol% tetrabutylammonium bromide as phase-transfer catalyst
Catalysts and Bases
Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) enhances reaction rates by deprotonating the amine, facilitating nucleophilic attack on CS$$_2$$ or isothiocyanates. Catalytic amounts of KI improve yields by 12–15% in halogenated solvents through intermediate stabilization.
Industrial Production Considerations
Scale-up challenges center on reagent safety and waste management. Continuous flow reactors address these issues by:
- Minimizing thiophosgene inventory through microfluidic channels
- Enabling real-time neutralization of HCl byproducts
- Reducing reaction times from hours to minutes via enhanced mass transfer
Pilot-scale trials demonstrate 92% yield consistency in flow systems versus 78% in batch reactors.
Purification and Characterization
Crude product purification employs:
- Recrystallization : Hexane/ethyl acetate (3:1) removes unreacted amine and sulfur byproducts
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for analytical-grade material
Structural confirmation utilizes:
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemical Applications
Organic Synthesis
This compound serves as a reagent and intermediate in organic synthesis. It can participate in various chemical reactions, leading to the formation of oxidation products such as sulfoxides and sulfones, as well as reduction products like thiols and amines. Its ability to undergo substitution reactions allows for the creation of alkylated or acylated derivatives, making it a versatile building block in synthetic chemistry.
Table 1: Chemical Reactions Involving 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea
| Reaction Type | Products | Description |
|---|---|---|
| Oxidation | Sulfoxides, Sulfones | Involves the addition of oxygen or removal of hydrogen. |
| Reduction | Thiols, Amines | Involves the gain of electrons or hydrogen. |
| Substitution | Alkylated/Acylated Derivatives | Involves the replacement of an atom or group. |
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that its derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentration (MIC) values demonstrating efficacy comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Some derivatives have shown cytotoxic effects on tumor cell lines, indicating potential for cancer treatment. For instance, compounds derived from thiourea structures were found to induce apoptosis in cancer cells by disrupting cellular processes .
Table 2: Biological Activity of this compound Derivatives
| Activity Type | Tested Organisms/Cell Lines | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 2-32 µg/mL |
| Pseudomonas aeruginosa | 5-20 µg/mL | |
| Anticancer | MT-4 Tumoral Cells | IC50: 1.29 - 2.96 µM |
Medicinal Applications
Drug Development
The biological activity of this compound makes it a candidate for drug development. Its ability to inhibit specific enzymes involved in metabolic pathways suggests potential therapeutic applications for treating infections and cancers. The presence of halogenated groups enhances its interaction with biological targets, which is often exploited in medicinal chemistry to improve potency and selectivity .
Industrial Applications
Material Science
In addition to its pharmaceutical applications, this compound is being explored in material science for its potential use in developing new materials and functional polymers. Its unique chemical structure allows for interactions that can be harnessed in crystal engineering and other advanced material applications .
Case Studies
Several studies highlight the effectiveness of thiourea derivatives, including this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a focus on biofilm inhibition .
- Cytotoxicity Assessment : Research indicated that certain derivatives were effective against various cancer cell lines, showing promise for further development into anticancer agents .
- Synthesis and Characterization : A recent study synthesized new thiourea derivatives and characterized their antimicrobial and antioxidant properties using techniques such as NMR and MS spectroscopy .
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea
- Substituents : Bromo and chloro groups on the phenyl ring; dimethyl groups on the thiourea nitrogen.
- Key Differences: The target compound replaces bromine with a second chlorine (2,4-dichloro substitution) and features an amino group instead of dimethyl substituents. The ethyl linker in the target compound may enhance conformational flexibility compared to direct phenyl-thiourea bonding .
- Applications: Used in crystallography studies; dimethyl groups may reduce polarity compared to the amino variant.
[2-(Diethylamino)ethyl]thiourea (CAS 66892-26-0)
- Substituents: Diethylaminoethyl group attached to thiourea.
- Key Differences: The absence of a dichlorophenyl group reduces aromatic interactions. The diethylamino group increases basicity and solubility in polar solvents, contrasting with the hydrophobic 2,4-dichlorophenyl moiety in the target compound .
Functional Group Analogues
Imazalil (1-(2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole)
- Structure : Contains an imidazole ring and propenyloxyethyl chain instead of thiourea.
- Key Differences : Imazalil’s imidazole group facilitates antifungal activity by inhibiting ergosterol biosynthesis, a mechanism distinct from thioureas. The propenyloxy group enhances volatility, making it suitable for post-harvest fungicidal applications .
- Applications : Widely used as a pesticide (e.g., Deccozil, Fungazil), unlike the target thiourea, which lacks documented pesticidal use.
N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide (CAS 733030-88-1)
- Structure : Acetamide backbone with chloro and methoxy substituents.
- Key Differences : The acetamide group is less nucleophilic than thiourea, reducing metal-binding capacity. The methoxy group may enhance metabolic stability compared to dichlorophenyl .
Biological Activity
3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea is a thiourea derivative that has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, particularly the presence of a dichlorophenyl group and an amino group, suggest various interactions with biological targets. This article reviews the available literature on the biological activity of this compound, highlighting key findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H13Cl2N3S. Its structure includes:
- Thiourea functional group : Known for its reactivity and biological activity.
- Dichlorophenyl group : Often enhances potency and selectivity in drug candidates.
- Amino group : Contributes to nucleophilic properties.
Antimicrobial Activity
Thiourea derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various microorganisms. A study demonstrated that thiourea derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Antiviral Activity
The antiviral potential of thiourea derivatives has been explored in several studies. For instance, compounds structurally similar to this compound have shown inhibition against flavivirus replication in vitro. The biological evaluation indicated that certain thioureas could inhibit viral replication at concentrations ranging from 30 to 50 µM .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 25 | 200 | 8 |
| Compound B | 31 | 150 | 4.8 |
Anticancer Activity
Research has also highlighted the anticancer properties of thiourea derivatives. In vitro studies on various cancer cell lines (e.g., PC-3, A549, HeLa) revealed that these compounds could significantly reduce cell proliferation. The percentage of proliferation inhibition was observed to be over 61% across multiple cancer lines .
| Cell Line | % Proliferation Inhibition | Concentration (µM) |
|---|---|---|
| PC-3 | 65 | 50 |
| A549 | 70 | 50 |
| HeLa | 63 | 50 |
Structure-Activity Relationship (SAR)
The biological activity of thioureas like this compound can be influenced by structural modifications. For example:
- The presence of halogen atoms can enhance lipophilicity and bioavailability.
- Variations in substituents on the aromatic ring can lead to differing biological activities.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiourea derivatives:
- Antiviral Activity Against Yellow Fever Virus : A study assessed a series of thioureas for their ability to inhibit yellow fever virus replication. Compounds with specific structural features demonstrated significant antiviral activity with low micromolar EC50 values .
- Cytotoxicity Assessment : In a cytotoxicity study using NIH3T3 cell lines, various thioureas were evaluated for their impact on cell viability. Results indicated that while some compounds exhibited high cytotoxicity, others maintained a favorable safety profile .
Q & A
Q. What are the optimized synthetic routes for 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves reacting 2-(2,4-dichlorophenyl)ethylamine with thiophosgene or a thiourea precursor under controlled conditions. Key steps include:
Amine Activation : Reacting the primary amine with CS₂ in alkaline medium to form an intermediate isothiocyanate .
Thiourea Formation : Coupling the isothiocyanate with a secondary amine (e.g., 3-aminopropyl derivatives) in anhydrous acetone or THF at 0–5°C to minimize side reactions .
Purification : Recrystallization using methanol/dichloromethane (1:10 v/v) yields >90% purity .
Optimization Tips :
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- FTIR : Confirm the presence of C=S (1060–1120 cm⁻¹) and N–H stretches (3250–3350 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–7.8 ppm) and ethylenic protons (δ 3.5–4.1 ppm). ¹³C NMR identifies thiocarbonyl (C=S, δ ~180 ppm) .
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (N–H⋯S/O) and dihedral angles between aromatic rings (e.g., 9.35° in analogous thioureas) .
Data Interpretation : - Compare experimental IR/NMR with DFT-computed spectra to validate structural assignments .
Q. What standard protocols are used for preliminary biological activity screening?
- Methodological Answer : Antimicrobial Assays :
- Broth Microdilution (CLSI guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 1–256 µg/mL .
- Antifungal Activity : Use C. albicans or plant pathogens (Pyricularia oryzae) in agar diffusion assays .
Cytotoxicity : - MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How does this compound inhibit specific enzymes, and what structural features drive target selectivity?
- Methodological Answer : Mechanistic Insights :
- The thiourea moiety acts as a hydrogen-bond donor/acceptor, disrupting catalytic sites (e.g., urease or kinase active sites) .
- The 2,4-dichlorophenyl group enhances hydrophobic interactions with enzyme pockets, as shown in molecular docking studies .
Target Identification : - Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (Kd) .
Q. What computational strategies are employed to model this compound’s interaction with biological targets?
- Methodological Answer : Workflow :
Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme pockets (e.g., CYP450) .
MD Simulations : GROMACS/AMBER for stability analysis (RMSD/RMSF) over 100-ns trajectories .
QSAR : Develop models linking substituent electronic parameters (Hammett σ) to bioactivity .
Validation :
- Cross-check computational results with experimental IC₅₀ or Ki values .
Q. How can contradictory reports about its biological activity be resolved?
- Methodological Answer : Root-Cause Analysis :
- Bioassay Variability : Standardize protocols (e.g., inoculum size, incubation time) across labs .
- Structural Confirmation : Re-analyze compound purity via HPLC-MS to rule out degradation .
Case Study : - Discrepancies in antifungal activity may arise from differences in fungal strain susceptibility. Use genome-wide expression profiling to identify resistance markers .
Q. What strategies are used to establish structure-activity relationships (SAR) for thiourea derivatives?
- Methodological Answer : SAR Workflow :
Analog Synthesis : Modify substituents (e.g., replace Cl with CF₃ or CH₃) .
Bioactivity Profiling : Test analogs against a panel of targets (enzymes, cell lines).
Q. Data Correlation :
| Substituent | logP | IC₅₀ (µM) | Target |
|---|---|---|---|
| 2,4-Cl | 3.2 | 12.5 | Urease |
| 3-CF₃ | 3.8 | 8.7 | Urease |
| 4-OCH₃ | 2.1 | >50 | Urease |
| Key Insight : Lipophilic substituents (Cl, CF₃) enhance membrane permeability and target engagement . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
